2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione”, also known as CHDI, is a heterocyclic organic compound. It belongs to the class of phthalimide derivatives. The molecular formula of this compound is C15H15NO4 .
Molecular Structure Analysis
The molecular weight of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is 273.28 g/mol . The exact mass and monoisotopic mass are 273.284 Da and 273.100098 Da respectively .Physical And Chemical Properties Analysis
The boiling point of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is predicted to be 421.8±28.0 °C . The density is predicted to be 1.33±0.1 g/cm3 .Scientific Research Applications
Functionalization and Cyclization Reactions
Researchers have studied the functionalization of related derivatives, such as 2-(1-cyclohexen-1-yl)aniline, with phthalic anhydride to afford isoindole-1,3-diones, which further undergo pseudo-allylic halogenation and other modifications, highlighting the synthetic versatility of these structures (Khusnitdinov et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel 3'-spirocyclic-oxindole derivatives and their assessment for cytostatic activities showcase the potential biomedical applications of these compounds (Yong et al., 2007). Furthermore, ring-opening cyclization reactions have been developed to efficiently access substituted hydroxyindole derivatives, demonstrating the compound's role in the synthesis of pharmacologically relevant structures (Nambu et al., 2014).
Catalysis and Heterocycle Formation
Studies have also focused on palladium-catalyzed cyclization reactions for the stereoselective formation of oxindoles, indicating the utility of these reactions in constructing complex heterocyclic architectures (Miura et al., 2009). Additionally, the application in synthesizing isoindole-1,3-diones via carbonylative cyclization of o-halobenzoates highlights the efficiency of these processes in heterocycle formation (Worlikar & Larock, 2008).
Oxidative Catalysis
The compound and its derivatives have been investigated in the context of catalysis, such as in the selective oxidation of ethylbenzene and cyclohexene, demonstrating its potential in oxidative processes (Habibi et al., 2014).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXIRMTGIZWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate | |
CAS RN |
126812-30-4 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.